molecular formula C17H18F2N2O2 B6474249 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]-2-methylpyridine CAS No. 2640873-41-0

4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]-2-methylpyridine

Cat. No.: B6474249
CAS No.: 2640873-41-0
M. Wt: 320.33 g/mol
InChI Key: YRIHWSRHKHFGKB-UHFFFAOYSA-N
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Description

The compound “4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]-2-methylpyridine” is a complex organic molecule that contains several functional groups. It has an azetidine ring, which is a four-membered cyclic amine, attached to a phenyl group through a methylene bridge. This phenyl group is substituted with a difluoromethoxy group. The azetidine ring is also attached to a pyridine ring through an ether linkage .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The azetidine ring could introduce strain into the molecule, and the ether linkage could provide some flexibility. The difluoromethoxy group on the phenyl ring could have interesting electronic effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar difluoromethoxy and ether groups could increase its solubility in polar solvents .

Scientific Research Applications

4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]-2-methylpyridine has been studied for its potential in a variety of scientific research applications. It has been used as a tool for drug design, as it is a small molecule that can be used to modify the structure of larger molecules. This compound has also been studied for its potential in the synthesis of other compounds, such as peptides and proteins. Additionally, this compound has been studied for its potential in biochemistry, as it can be used to modify the structure of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]-2-methylpyridine is not yet fully understood. However, it is believed to interact with proteins and other biomolecules in a variety of ways. It is thought to interact with proteins by forming hydrogen bonds, which can cause changes in the structure of the protein. Additionally, this compound is known to interact with other biomolecules, such as lipids, by forming non-covalent interactions, which can also cause changes in the structure of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to have a variety of effects on proteins and other biomolecules. For example, this compound has been shown to increase the activity of enzymes, which can lead to changes in metabolic pathways and cellular processes. Additionally, this compound has been shown to modulate the activity of receptor proteins, which can lead to changes in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]-2-methylpyridine has a number of advantages and limitations for lab experiments. One advantage is that it is a small molecule, which makes it easy to synthesize and manipulate in the laboratory. Additionally, this compound has been shown to interact with proteins and other biomolecules in a variety of ways, which makes it a useful tool for studying biochemical and physiological processes. However, this compound is also limited by its solubility in aqueous solutions, and it can be difficult to purify and isolate in the laboratory.

Future Directions

There are a number of potential future directions for research into 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]-2-methylpyridine. One potential direction is to further investigate its potential as a tool for drug design and synthesis. Additionally, further research could be done to investigate its potential as a tool for studying biochemical and physiological processes. Additionally, further research could be done to investigate its potential for use in diagnostics and therapeutics. Lastly, further research could be done to investigate its potential for use in materials science, as it has been shown to interact with a variety of materials.

Synthesis Methods

The synthesis of 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]-2-methylpyridine is a multi-step process, involving the formation of a difluoromethoxybenzyl azetidine intermediate, which is then reacted with 2-methylpyridine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is usually conducted at temperatures between 80-120°C. The reaction is carried out in a solvent such as dimethylformamide, and the reaction time is typically between 1-2 hours. The reaction product is then purified by column chromatography and recrystallized from a suitable solvent.

Properties

IUPAC Name

4-[1-[[4-(difluoromethoxy)phenyl]methyl]azetidin-3-yl]oxy-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O2/c1-12-8-15(6-7-20-12)22-16-10-21(11-16)9-13-2-4-14(5-3-13)23-17(18)19/h2-8,16-17H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIHWSRHKHFGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)CC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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